
Indium--palladium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–palladium (1/3) is a binary intermetallic compound composed of indium and palladium in a 1:3 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium–palladium (1/3) can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. In the co-precipitation method, indium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound . The hydrothermal method involves the reaction of indium and palladium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of indium–palladium microstructures .
Industrial Production Methods: Industrial production of indium–palladium (1/3) typically involves the use of high-temperature furnaces to melt and alloy the constituent metals. The molten mixture is then cooled and solidified to form the desired intermetallic compound. This process ensures the uniform distribution of indium and palladium atoms within the compound .
Chemical Reactions Analysis
Types of Reactions: Indium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of indium and palladium atoms, which can alter the compound’s reactivity and stability .
Common Reagents and Conditions: Common reagents used in reactions involving indium–palladium (1/3) include hydrogen gas, oxygen, and various organic compounds. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly impact the reaction outcomes .
Major Products: The major products formed from reactions involving indium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, indium oxide and palladium oxide may be formed, while reduction reactions can yield pure indium and palladium metals .
Scientific Research Applications
Indium–palladium (1/3) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which indium–palladium (1/3) exerts its effects is primarily related to its ability to facilitate electron transfer and catalyze chemical reactions. The presence of palladium atoms enhances the compound’s catalytic activity by promoting the adsorption and activation of reactant molecules. Indium atoms, on the other hand, contribute to the compound’s stability and resistance to oxidation .
Comparison with Similar Compounds
Indium–platinum (1/3): Similar to indium–palladium (1/3), this compound exhibits excellent catalytic properties but is more expensive due to the higher cost of platinum.
Gallium–palladium (1/3): This compound also shows promising catalytic activity but has different electronic properties compared to indium–palladium (1/3).
Indium–tin (1/3): While this compound is used in similar applications, it has lower catalytic activity compared to indium–palladium (1/3).
Uniqueness: Indium–palladium (1/3) stands out due to its unique combination of catalytic activity, stability, and cost-effectiveness. The presence of indium enhances the compound’s resistance to oxidation, while palladium provides excellent catalytic properties, making it a versatile and valuable material for various applications .
Properties
CAS No. |
12383-79-8 |
|---|---|
Molecular Formula |
InPd3 |
Molecular Weight |
434.1 g/mol |
InChI |
InChI=1S/In.3Pd |
InChI Key |
LVGALKHAGDLSOQ-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


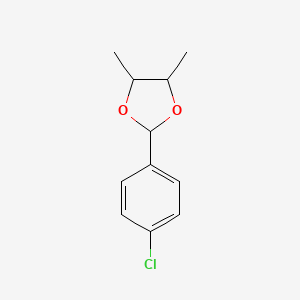
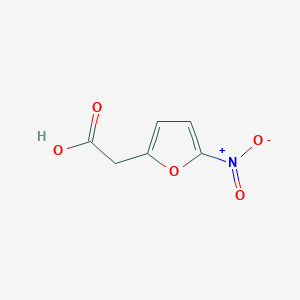
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
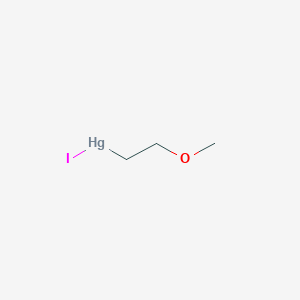
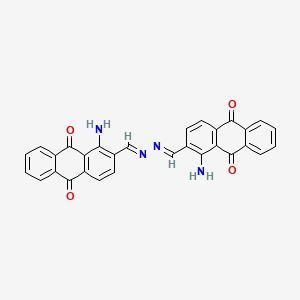
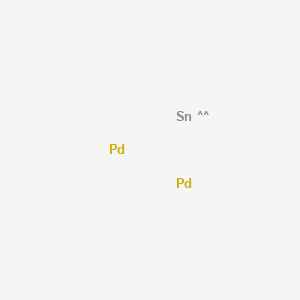
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
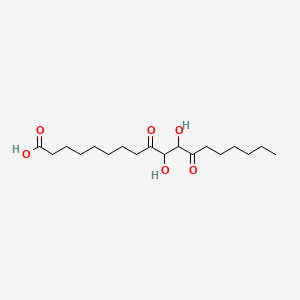
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
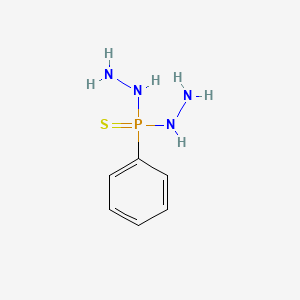
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
